molecular formula C19H28O3 B14184193 1-(Furan-2-YL)but-3-EN-1-YL undec-10-enoate CAS No. 924628-72-8

1-(Furan-2-YL)but-3-EN-1-YL undec-10-enoate

Cat. No.: B14184193
CAS No.: 924628-72-8
M. Wt: 304.4 g/mol
InChI Key: AVIYNBARKPMRQA-UHFFFAOYSA-N
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Description

1-(Furan-2-YL)but-3-EN-1-YL undec-10-enoate is a chemical compound that belongs to the class of furan derivatives. These compounds are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry. The unique structure of this compound, which includes a furan ring and an unsaturated ester, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-YL)but-3-EN-1-YL undec-10-enoate typically involves the reaction of 1-(Furan-2-YL)but-3-EN-1-ol with undec-10-enoic acid. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, which facilitates the esterification process. The reaction is conducted under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which are crucial for optimizing yield and purity. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-YL)but-3-EN-1-YL undec-10-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Furan-2-YL)but-3-EN-1-YL undec-10-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Furan-2-YL)but-3-EN-1-YL undec-10-enoate involves its interaction with various molecular targets. The furan ring can interact with enzymes and proteins, potentially inhibiting their activity. The unsaturated ester moiety can undergo reactions that generate reactive intermediates, which can further interact with biological molecules. These interactions can lead to antimicrobial and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a furan ring and an unsaturated ester. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

924628-72-8

Molecular Formula

C19H28O3

Molecular Weight

304.4 g/mol

IUPAC Name

1-(furan-2-yl)but-3-enyl undec-10-enoate

InChI

InChI=1S/C19H28O3/c1-3-5-6-7-8-9-10-11-15-19(20)22-18(13-4-2)17-14-12-16-21-17/h3-4,12,14,16,18H,1-2,5-11,13,15H2

InChI Key

AVIYNBARKPMRQA-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCC(=O)OC(CC=C)C1=CC=CO1

Origin of Product

United States

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